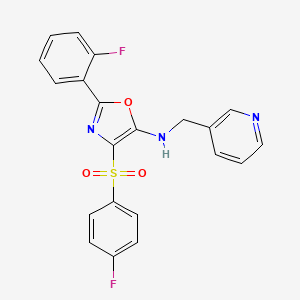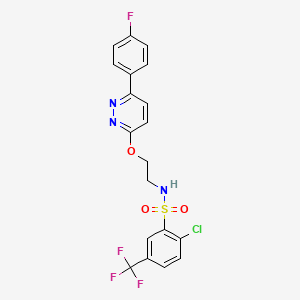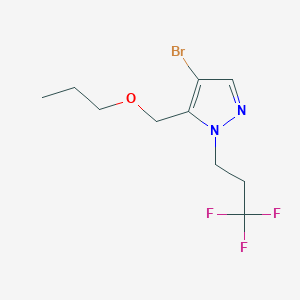
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as CTZM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZM belongs to the family of isoxazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Research has focused on developing efficient synthesis methods for related compounds, highlighting their chemical versatility and potential applications in drug development and materials science. For instance, the synthesis of oxazoles and thiazoles has been explored through copper-catalyzed intramolecular cyclization processes, demonstrating their utility in constructing complex molecules with potential pharmacological activities (Kumar et al., 2012).
Potential Pharmaceutical Applications
Compounds containing isoxazole and thiazole moieties have been studied for their potential pharmaceutical applications. For example, isoxazole-3-carboxamide derivatives have been explored for their neuroprotective effects in stroke models, indicating their potential as novel therapeutic agents (Kohara et al., 2008). Similarly, thiazolo[5,4-d]pyrimidines have been synthesized, suggesting their possible applications in developing new drugs with unique biological activities (Chattopadhyay et al., 2010).
Anticonvulsant Activity
Some derivatives, such as enaminones containing isoxazole, have been evaluated for their anticonvulsant activity, indicating the potential use of similar compounds in treating neurological disorders (Jackson et al., 2012).
Antibacterial Activity
The study of aminoazoles in isocyanide-based multicomponent reactions has revealed some antibacterial activity, suggesting that compounds with similar structures could serve as leads for developing new antibacterial agents (Murlykina et al., 2017).
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
One compound, voreloxin, which contains a thiazole ring, has been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that thiazole derivatives might interact with their targets in a similar manner.
Biochemical Pathways
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids , suggesting that they might interfere with lipid metabolism pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties might influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives might induce various molecular and cellular changes.
Action Environment
The solubility of thiazole in different solvents suggests that the solvent environment might influence the action of thiazole derivatives.
特性
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXWXCSXUIQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)
![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)

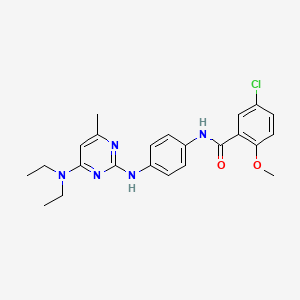
![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![7-Chlorothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B2970883.png)
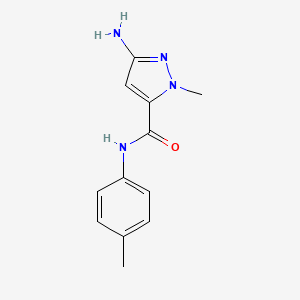
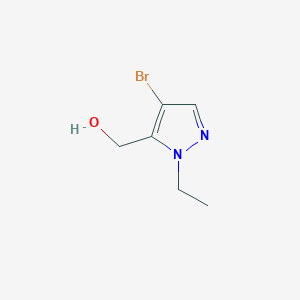
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)
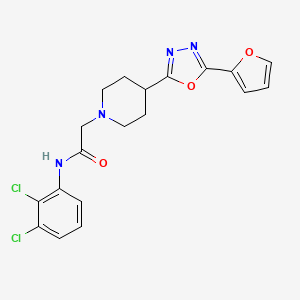
![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2970891.png)
